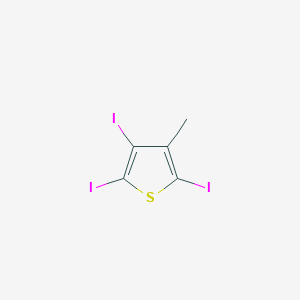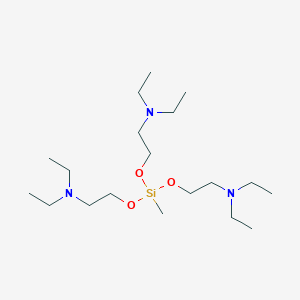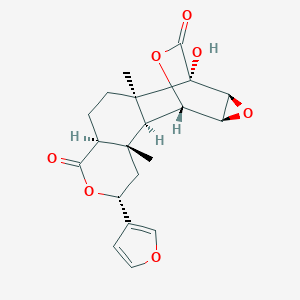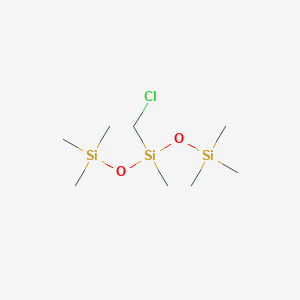
Bis(dichlorosilyl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(dichlorosilyl)methane is an organosilicon compound with the molecular formula CH4Cl4Si2. It is a clear liquid at room temperature and is known for its reactivity with moisture and protic solvents. This compound is used in various chemical synthesis processes and has applications in material science and surface modification.
準備方法
Synthetic Routes and Reaction Conditions
Bis(dichlorosilyl)methane can be synthesized through the reaction of methylene chloride with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
CH2Cl2+2SiCl4→CH2(SiCl2)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes steps such as distillation to separate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
Bis(dichlorosilyl)methane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Oxidation: Can be oxidized to form silicon dioxide and other silicon-containing compounds.
Substitution: Undergoes substitution reactions with nucleophiles such as alcohols and amines.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles like alcohols, amines, and thiols.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Silicon dioxide.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学的研究の応用
Bis(dichlorosilyl)methane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Material Science: Employed in the modification of surfaces to alter their hydrophobic or hydrophilic properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical implants due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
作用機序
The mechanism of action of bis(dichlorosilyl)methane involves its reactivity with various chemical species. The silicon atoms in the compound can form bonds with oxygen, nitrogen, and other elements, leading to the formation of new compounds. The pathways involved include hydrolysis, oxidation, and substitution reactions, which are facilitated by the presence of reactive silicon-chlorine bonds.
類似化合物との比較
Similar Compounds
Bis(trichlorosilyl)methane: Similar structure but with three chlorine atoms on each silicon.
Chlorodimethylsilane: Contains one silicon atom bonded to two methyl groups and one chlorine atom.
Dichlorodimethylsilane: Contains one silicon atom bonded to two chlorine atoms and two methyl groups.
Uniqueness
Bis(dichlorosilyl)methane is unique due to its specific reactivity and the ability to form a variety of organosilicon compounds through different chemical reactions. Its structure allows for versatile applications in material science and chemical synthesis, making it a valuable compound in both research and industrial settings.
特性
InChI |
InChI=1S/CH2Cl4Si2/c2-6(3)1-7(4)5/h1H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDRMXBTLIZHHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](Cl)Cl)[Si](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18081-42-0 |
Source


|
| Record name | Bis(dichlorosilyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of bis(dichlorosilyl)methane in platinum-catalyzed double silylations of alkynes?
A1: this compound acts as a silicon source in these reactions. [] The platinum catalyst facilitates the addition of two silyl groups from this compound across the triple bond of an alkyne. This results in the formation of a 1,2-disilylated alkene product. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














